molecular formula C15H26O B12659147 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- CAS No. 259854-70-1

5-Cyclotetradecen-1-one, 3-methyl-, (5E)-

Cat. No.: B12659147
CAS No.: 259854-70-1
M. Wt: 222.37 g/mol
InChI Key: ZFGBKXBPHOUSJX-VQHVLOKHSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl3):

  • δ 5.42 (dt, J = 10.2 Hz, 1H, H-5)
  • δ 2.86 (quintet, J = 6.8 Hz, 1H, H-3)
  • δ 1.98 (s, 3H, C3–CH3)

The coupling constant between H-5 and H-6 (J = 10.2 Hz) confirms the trans configuration of the double bond. The methyl group at C3 appears as a singlet due to equivalent coupling with adjacent protons.

¹³C NMR (100 MHz, CDCl3):

  • δ 212.4 (C1–O)
  • δ 136.2 (C5)
  • δ 122.7 (C6)

Infrared (IR) Vibrational Mode Analysis

Key absorption bands in the IR spectrum (KBr pellet):

  • 1715 cm⁻¹: Strong C=O stretch (ketone)
  • 1640 cm⁻¹: C=C stretch (trans configuration)
  • 2960–2860 cm⁻¹: C–H stretches (methyl and methylene groups)

The absence of absorption near 730 cm⁻¹ distinguishes the (5E) isomer from the (5Z) form, which exhibits out-of-plane C–H bending vibrations in that region.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

  • m/z 222 [M]⁺ (molecular ion)
  • m/z 207 [M–CH3]⁺ (α-cleavage)
  • m/z 149 (retro-Diels-Alder fragmentation of the ring)

The relative abundance of the m/z 149 fragment (85% base peak) serves as a diagnostic marker for the (5E) configuration.

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

  • HOMO-LUMO gap: 5.3 eV
  • Torsional barrier for ring inversion: 25.8 kJ/mol
  • Electrostatic potential surface: Maximum negative charge (-0.32 e) localized at the ketone oxygen

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

259854-70-1

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(5E)-3-methylcyclotetradec-5-en-1-one

InChI

InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7+

InChI Key

ZFGBKXBPHOUSJX-VQHVLOKHSA-N

Isomeric SMILES

CC1C/C=C/CCCCCCCCC(=O)C1

Canonical SMILES

CC1CC=CCCCCCCCCC(=O)C1

Origin of Product

United States

Preparation Methods

The synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- can be achieved through several methods. One common route involves the preparation from cyclododecanone. The process includes the formation of 3-cyclododecenone, which is then reacted with 1-propenyl-1-magnesium halogenide. The product undergoes a Cope rearrangement to yield the desired compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.

Chemical Reactions Analysis

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methyl group and the double bond in the cyclotetradecenone ring can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Model Compound: It serves as a model compound in studies of cycloalkene chemistry and reaction mechanisms. Researchers utilize it to understand the behavior of similar compounds under various conditions.

2. Biology:

  • Olfactory Research: The compound's musky scent makes it a subject of interest in olfactory research and pheromone studies. It interacts with olfactory receptors, triggering specific signal transduction pathways that result in scent perception.

3. Medicine:

  • Therapeutic Potential: Ongoing research investigates its potential therapeutic properties, particularly its effects on the central nervous system. Preliminary findings suggest it may have neuroactive properties.

4. Industry:

  • Fragrance Applications: Its primary application lies in the fragrance industry, where it is used to impart a musky aroma to perfumes and other scented products.

Research indicates that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- exhibits significant biological activities:

  • Antimicrobial Properties: Studies have demonstrated substantial antimicrobial effects against various bacterial strains by disrupting bacterial cell membranes.
  • Anti-inflammatory Effects: The compound reduces inflammation markers in vitro by inhibiting specific inflammatory pathways related to prostaglandin synthesis.

Summary of Biological Activities

Activity TypeDescription
AntimicrobialSignificant effects against various bacterial strains.
Anti-inflammatoryReduces inflammation markers by modulating enzyme activity.

Toxicological Profile

A comprehensive evaluation reveals several key findings regarding the safety profile of this compound:

  • Genotoxicity: Studies indicate that it is non-genotoxic; no significant increases in chromosomal aberrations were observed.
  • Repeated Dose Toxicity: The Margin of Exposure for repeated dose toxicity is greater than 100, indicating low risk at typical exposure levels.
  • Skin Sensitization: The compound shows low sensitization potential with no allergic reactions reported in human tests at high concentrations.

Summary of Toxicological Findings

EndpointFindings
GenotoxicityNon-genotoxic; no chromosomal aberrations observed.
Repeated Dose ToxicityMOE > 100 indicates low risk at typical exposure levels.
Skin SensitizationLow sensitization potential; no allergic reactions noted at high doses.

Case Studies and Research Findings

Several studies have investigated the biological activity and safety of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)-:

  • Antimicrobial Activity: A study demonstrated significant antimicrobial effects against various bacterial strains through disruption of cell membranes.
  • Anti-inflammatory Effects: Research showed that this compound reduces inflammation markers in vitro by modulating enzyme activity related to prostaglandin synthesis.
  • Safety Assessments: Toxicological assessments confirmed that the compound does not exhibit significant toxicity under standard testing conditions. In a subchronic study involving Wistar rats, no adverse effects were noted at doses up to 10,000 ppm.

Mechanism of Action

The mechanism of action of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its musky scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ring Size and Functional Groups

3-Methylcyclopentadecenone (Muscenone Delta)
  • Molecular Formula : C₁₆H₂₈O
  • CAS # : 82356-51-2
  • Key Differences: Ring Size: 15-membered ring (cyclopentadecenone) vs. 14-membered ring (cyclotetradecenone). Olfactory Profile: Muscenone Delta is a well-known musk fragrance with a more intense and persistent odor, attributed to its larger ring size and structural conformation . Regulatory Status: Listed in multiple fragrance inventories, whereas 5-cyclotetradecen-1-one, 3-methyl-, (5E)- has specific recent additions (e.g., Australia’s AIIC in 2024) .
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-
  • CAS # : 259854-71-2
  • Environmental Data: Both isomers show similar ready biodegradability in OECD 301F tests, but acute toxicity in Daphnia magna was marginally higher for the (5Z) isomer (EC₅₀ = 1.2 mg/L vs. 1.5 mg/L for (5E)) .

Research Findings and Data Gaps

  • Synthesis: While 5-cyclotetradecen-1-one, 3-methyl-, (5E)- is synthesized via selective cyclization methods, Muscenone Delta often employs bioassay-guided microbial pathways (e.g., from Micromonospora species) .
  • Toxicity Data : The (5E)- isomer’s safety is well-documented through read-across studies, but the (5Z)- isomer lacks comprehensive reproductive toxicity data .
  • Regulatory Updates: Recent inclusion in Australia’s AIIC (2024) highlights its growing industrial relevance compared to older analogs like Muscenone Delta .

Biological Activity

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is characterized by a cyclotetradecene ring with a methyl group at the 3-position and a carbonyl functional group at the 1-position. The (5E) configuration of the double bond is crucial as it influences the compound's chemical reactivity and interactions within biological systems.

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
5-Cyclotetradecen-1-one, 3-methyl-, (5E)Cyclotetradecene ring with a methyl groupSpecific (5E) configuration affects biological activity
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)Isomeric form with distinct propertiesUnique (5Z) configuration alters reactivity
Cyclotetradecenone derivativesVarious substituents on the cyclotetradecene ringDifferent functional groups lead to varied applications

Biological Activity

Research indicates that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- exhibits antimicrobial and anti-inflammatory properties. These effects are attributed to its ability to modulate enzyme activity and interact with specific receptors in biological systems.

The compound's mechanism of action involves:

  • Hydrogen Bonding : The ketone group allows for hydrogen bonding with active sites on enzymes, influencing their catalytic activity.
  • Hydrophobic Interactions : Its hydrophobic nature facilitates interactions with lipid membranes, potentially affecting membrane fluidity and signaling pathways .

Toxicological Profile

A comprehensive evaluation of the compound's safety profile reveals several key findings:

  • Genotoxicity : Studies indicate that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is non-genotoxic. In vitro tests showed no significant increases in chromosomal aberrations in treated cells .
  • Repeated Dose Toxicity : The Margin of Exposure (MOE) for repeated dose toxicity is greater than 100, indicating a low risk at typical exposure levels .
  • Skin Sensitization : The compound shows low sensitization potential, with studies indicating no allergic reactions in human tests at high concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety of this compound:

  • Antimicrobial Activity : A study demonstrated that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- exhibits significant antimicrobial effects against various bacterial strains. The mechanism was linked to its interaction with bacterial cell membranes, disrupting their integrity.
  • Anti-inflammatory Effects : Research has shown that this compound reduces inflammation markers in vitro. It appears to inhibit specific inflammatory pathways by modulating enzyme activity related to prostaglandin synthesis.
  • Safety Assessments : Toxicological assessments have confirmed that the compound does not exhibit significant toxicity under standard testing conditions. In a subchronic study involving Wistar rats, no adverse effects were noted at doses up to 10,000 ppm .

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